Semiconducting Polyesteramides vs. Isophthaloyl Chloride
Polymers synthesized from 3,5-pyridinedicarbonyl chloride exhibit a distinct positive temperature coefficient of electrical conductivity, a behavior not observed in polymers derived from the non-heteroaromatic analog, isophthaloyl chloride [1]. This indicates that the pyridine nitrogen in the 3,5-isomer is crucial for imparting semiconducting properties.
| Evidence Dimension | Electrical Conductivity (Temperature Dependence) |
|---|---|
| Target Compound Data | Conductivity increases with increasing temperature |
| Comparator Or Baseline | Polymers from Isophthaloyl Chloride: No variation of conductivity with temperature |
| Quantified Difference | Qualitative difference in temperature-conductivity behavior |
| Conditions | Polyesteramides synthesized via condensation with aminophenol isomers in NMP [1] |
Why This Matters
This behavior confirms that 3,5-pyridinedicarbonyl chloride is essential for engineering semiconducting materials with specific thermal responses, a property unattainable with simple aromatic diacyl chlorides.
- [1] Hassan, H. H. A. M., Elhusseiny, A. F., & Sweyllam, A. M. (2010). Synthesis of Novel Semiconducting Aromatic Polyesteramids Containing Pyridine: Characterization of Nanometer-Sized Rod-Like Analogues and their Copper (II) Complexes. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 47(6), 521-533. View Source
